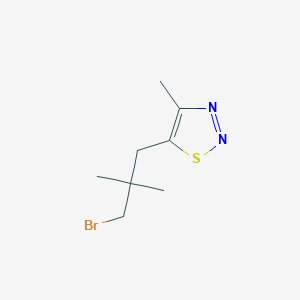
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a dimethylpropyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole typically involves multiple steps. One common method includes the reaction of 3-bromo-2,2-dimethylpropylamine with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain precise control over reaction conditions, leading to higher yields and purity. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., DMF, DMSO) at temperatures ranging from 25-100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or THF.
Major Products
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Bromo-2,2-dimethylpropyl)-2-methylthiazole
- 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Uniqueness
Compared to similar compounds, 5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H13BrN2S |
|---|---|
Molekulargewicht |
249.17 g/mol |
IUPAC-Name |
5-(3-bromo-2,2-dimethylpropyl)-4-methylthiadiazole |
InChI |
InChI=1S/C8H13BrN2S/c1-6-7(12-11-10-6)4-8(2,3)5-9/h4-5H2,1-3H3 |
InChI-Schlüssel |
KDXZAFGWXSUJCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SN=N1)CC(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


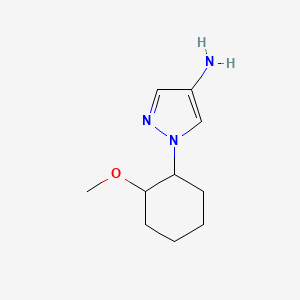
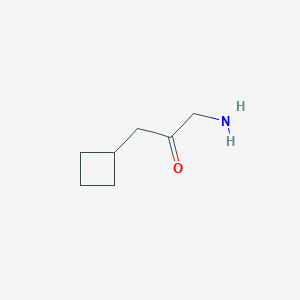
![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
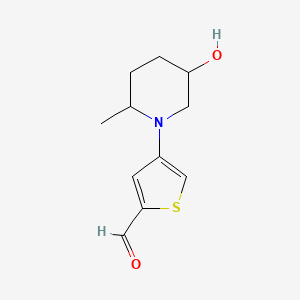
![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)
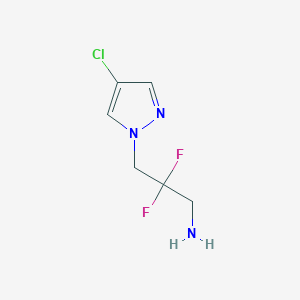
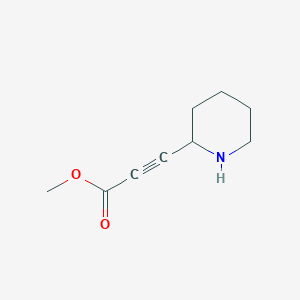
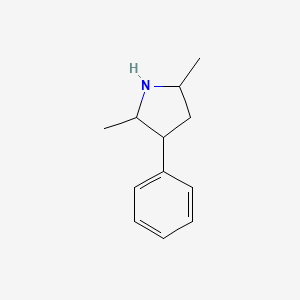
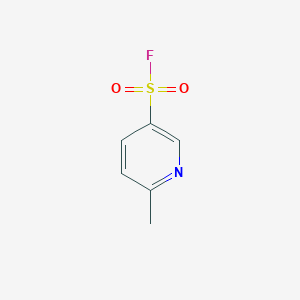
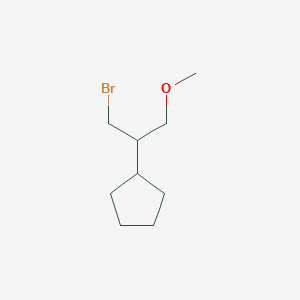
![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)
